molecular formula C22H29FO5 B15197971 (6S,8S,9S,10R,13S,14S,16R,17R)-6-fluoro-11,17-dihydroxy-17-(2-hydroxyacetyl)-10,13,16-trimethyl-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-3-one

(6S,8S,9S,10R,13S,14S,16R,17R)-6-fluoro-11,17-dihydroxy-17-(2-hydroxyacetyl)-10,13,16-trimethyl-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-3-one

Cat. No.: B15197971
M. Wt: 392.5 g/mol
InChI Key: MKPDWECBUAZOHP-LZZUPTTRSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Paramethasone is a synthetic glucocorticoid with potent anti-inflammatory and immunosuppressant properties. It is a fluorinated corticosteroid, which means it contains a fluorine atom in its structure. Paramethasone is used in the treatment of various conditions that require corticosteroid therapy, except for adrenal-deficiency states due to its lack of sodium-retaining properties .

Preparation Methods

Synthetic Routes and Reaction Conditions: Paramethasone is synthesized through a series of chemical reactions starting from a steroid nucleusThe key steps include fluorination, hydroxylation, and acetylation reactions under controlled conditions .

Industrial Production Methods: In industrial settings, paramethasone is produced by optimizing the reaction conditions to achieve high yield and purity. The process involves the use of specific catalysts and reagents to facilitate the chemical transformations. The final product is purified through crystallization and chromatography techniques to meet pharmaceutical standards .

Chemical Reactions Analysis

Types of Reactions: Paramethasone undergoes various chemical reactions, including:

    Oxidation: Conversion of hydroxyl groups to ketones.

    Reduction: Reduction of ketones to hydroxyl groups.

    Substitution: Replacement of functional groups with other substituents.

Common Reagents and Conditions:

    Oxidation: Reagents like chromium trioxide or potassium permanganate under acidic conditions.

    Reduction: Reagents like sodium borohydride or lithium aluminum hydride.

    Substitution: Reagents like halogens or alkylating agents under specific conditions.

Major Products: The major products formed from these reactions include modified steroids with altered functional groups, which can have different pharmacological properties .

Scientific Research Applications

Paramethasone has a wide range of applications in scientific research:

Mechanism of Action

Paramethasone exerts its effects by binding to glucocorticoid receptors in the cytoplasm of target cells. This binding triggers the translocation of the receptor-ligand complex to the nucleus, where it interacts with specific DNA sequences to regulate gene expression. The primary molecular targets include genes involved in the inflammatory response, immune modulation, and metabolic processes. By inhibiting the production of pro-inflammatory cytokines and promoting the expression of anti-inflammatory proteins, paramethasone effectively reduces inflammation and suppresses the immune response .

Comparison with Similar Compounds

    Dexamethasone: Another potent glucocorticoid with similar anti-inflammatory and immunosuppressant properties.

    Betamethasone: A fluorinated corticosteroid with a longer duration of action compared to paramethasone.

    Prednisolone: A widely used glucocorticoid with a different structural configuration but similar therapeutic effects.

Uniqueness of Paramethasone: Paramethasone is unique due to its specific fluorination at the 6th position, which enhances its anti-inflammatory potency while reducing its sodium-retaining properties. This makes it particularly suitable for conditions where fluid retention is a concern .

Properties

Molecular Formula

C22H29FO5

Molecular Weight

392.5 g/mol

IUPAC Name

(6S,8S,9S,10R,13S,14S,16R,17R)-6-fluoro-11,17-dihydroxy-17-(2-hydroxyacetyl)-10,13,16-trimethyl-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-3-one

InChI

InChI=1S/C22H29FO5/c1-11-6-14-13-8-16(23)15-7-12(25)4-5-20(15,2)19(13)17(26)9-21(14,3)22(11,28)18(27)10-24/h4-5,7,11,13-14,16-17,19,24,26,28H,6,8-10H2,1-3H3/t11-,13+,14+,16+,17?,19-,20+,21+,22+/m1/s1

InChI Key

MKPDWECBUAZOHP-LZZUPTTRSA-N

Isomeric SMILES

C[C@@H]1C[C@H]2[C@@H]3C[C@@H](C4=CC(=O)C=C[C@@]4([C@H]3C(C[C@@]2([C@]1(C(=O)CO)O)C)O)C)F

Canonical SMILES

CC1CC2C3CC(C4=CC(=O)C=CC4(C3C(CC2(C1(C(=O)CO)O)C)O)C)F

Origin of Product

United States

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